molecular formula C19H19NO4 B1194116 N-Methyl hernangerin

N-Methyl hernangerin

Cat. No. B1194116
M. Wt: 325.4 g/mol
InChI Key: WOIZHRXESCUSGM-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Methyl hernangerin is a natural product found in Hernandia sonora, Lindera chunii, and Hernandia ovigera with data available.

Scientific Research Applications

Epigenetic Mechanisms in Cancer

Epigenetic Alterations in Neuroblastoma Research highlighted the role of prostaglandin E receptor 2 (PTGER2) in neuroblastomas, with its epigenetic silencing being more frequent in advanced types of primary neuroblastomas. The study showed that PTGER2-selective agonists could inhibit cell growth and induce apoptosis in neuroblastoma cells, indicating the potential therapeutic applications of targeting PTGER2 in neuroblastoma treatment (Sugino et al., 2007).

DNA Methylation in Lung Disease Another study emphasized the clinical utility of DNA methylation biomarkers in lung disease. Specifically, it detailed the use of SHOX2 and PTGER4 methylation in plasma DNA for lung cancer detection and the differentiation of malignant from nonmalignant lung disease, showing promising results in improving lung cancer risk stratification (Weiss et al., 2017).

Inhibition of Cellular Transformation Research on the constituents of Hernandia ovigera twigs identified compounds, including N-methylcorydaldine, that exhibited significant inhibition of the transformation of murine epidermal JB6 cells. This study indicates potential applications in inhibiting cellular transformation, an essential step in cancer development (Gu et al., 2002).

Clinical Application of Methylated DNA Sequences A comprehensive overview of the clinical applications of methylated DNA sequences as cancer biomarkers was provided, emphasizing the need for standard methods, assays, reagents, and tools for the broad application of DNA methylation in cancer diagnostics and treatment (Kagan et al., 2007).

Epigenetics and Aging

Targeting Isoprenylcysteine Methylation in Progeria A study on Hutchinson-Gilford progeria syndrome, a premature aging disorder, demonstrated that targeting isoprenylcysteine carboxyl methyltransferase (ICMT) could ameliorate disease phenotypes, suggesting the potential therapeutic applications of modulating methylation pathways in aging-related diseases (Ibrahim et al., 2013).

METTL3 in Premature Aging Research found that the methyltransferase METTL3 counteracts premature aging by stabilizing MIS12 mRNA through m6A-dependent mechanisms. This highlights the significance of epitranscriptional mechanisms in stem cell aging and indicates the potential of targeting METTL3 to alleviate premature aging (Wu et al., 2020).

properties

Product Name

N-Methyl hernangerin

Molecular Formula

C19H19NO4

Molecular Weight

325.4 g/mol

IUPAC Name

(12S)-18-methoxy-11-methyl-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,14(19),15,17-hexaen-17-ol

InChI

InChI=1S/C19H19NO4/c1-20-6-5-11-8-14-19(24-9-23-14)17-15(11)12(20)7-10-3-4-13(21)18(22-2)16(10)17/h3-4,8,12,21H,5-7,9H2,1-2H3/t12-/m0/s1

InChI Key

WOIZHRXESCUSGM-LBPRGKRZSA-N

Isomeric SMILES

CN1CCC2=CC3=C(C4=C2[C@@H]1CC5=C4C(=C(C=C5)O)OC)OCO3

Canonical SMILES

CN1CCC2=CC3=C(C4=C2C1CC5=C4C(=C(C=C5)O)OC)OCO3

synonyms

N-methylnandigerine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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